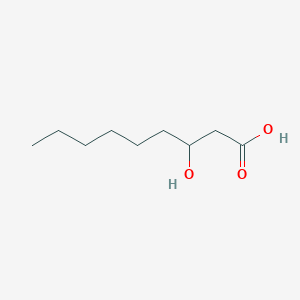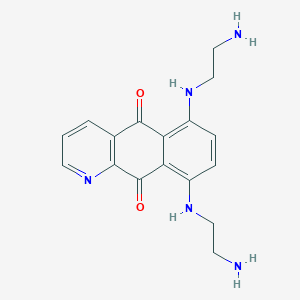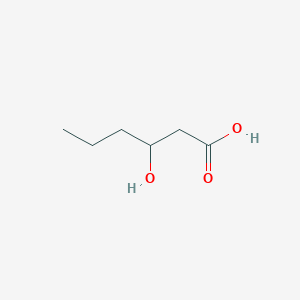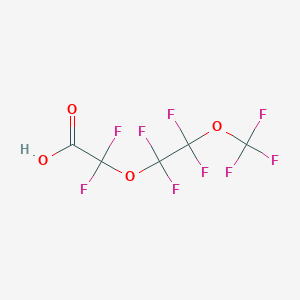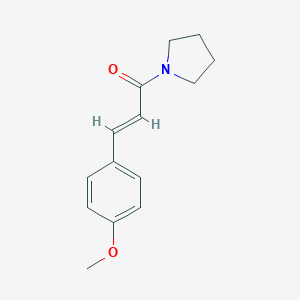
Piperlotine A
Übersicht
Beschreibung
Piperlotine A is an alkaloid isolated from Piper lolot, with potent antiplatelet aggregation activity . It is used for research purposes .
Synthesis Analysis
While there are diverse methods of synthesis reported for piperlotines, they often involve the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . The synthetic products have potential research and development risk .Molecular Structure Analysis
The molecular weight of Piperlotine A is 231.29 and its formula is C14H17NO2 . The structure of Piperlotine A includes 35 bonds in total, 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether .Physical And Chemical Properties Analysis
Piperlotine A has a molecular weight of 231.29 and its formula is C14H17NO2 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
- Scientific Field : Pharmacology and Medicinal Chemistry .
- Application Summary : Piperlotines, including Piperlotine A, have been evaluated as potential anti-inflammatory agents .
- Methods of Application : The study involved the mechanosynthesis of piperlotines through the activation of a Horner-Wadsworth-Emmons reaction. The reaction of β-amidophosphonate 4, an aromatic aldehyde, and K2CO3 under grinding in a mortar and pestle afforded piperlotines in good yields .
- Results : Piperlotine A, along with derivatives 2 and 6, exhibited excellent in vivo anti-inflammatory activity on mice, especially through topical administration (TPA acute inflammation model). Furthermore, these compounds had slight antimycobacterial activity against Mycobacterium tuberculosis (MIC = 50 µg/mL) .
Antiplatelet Aggregatory Activity
- Scientific Field : Pharmacology .
- Application Summary : Piperlotine A has shown potent inhibitory activity on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) .
- Methods of Application : The methanolic extract of Piper lolot, which showed potent inhibitory activity on platelet aggregation, was subjected to activity-guided isolation to yield Piperlotine A among other compounds .
- Results : Piperlotine A was found to have significant inhibitory activity on rabbit platelet aggregation .
Zukünftige Richtungen
While specific future directions for Piperlotine A are not mentioned in the search results, Piper species in general have high potential for future utilization . Research on this plant group is still in a nascent stage, with the primary focus being on its medicinal importance and natural product chemistry . Its distribution, natural history, ecology, evolution, and systematics remain less explored . Lack of such knowledge will impede the ongoing conservation effort and may affect the sustainable utilization of this valuable plant resource .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h4-9H,2-3,10-11H2,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDISZKFNNREA-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperlotine A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



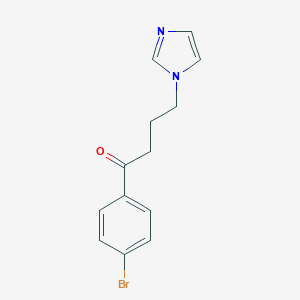
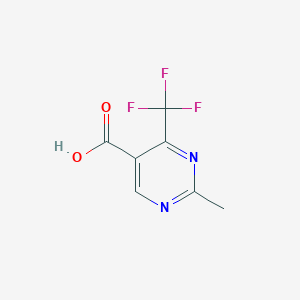
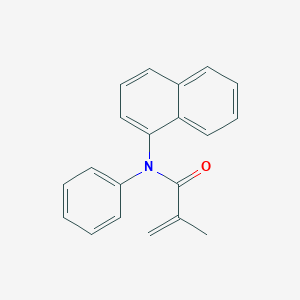
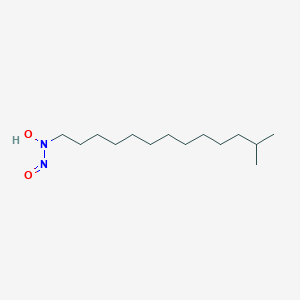
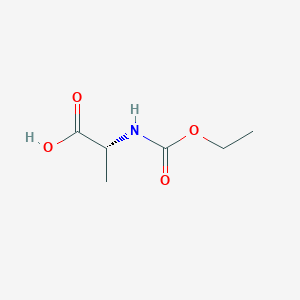
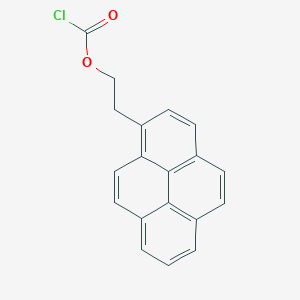
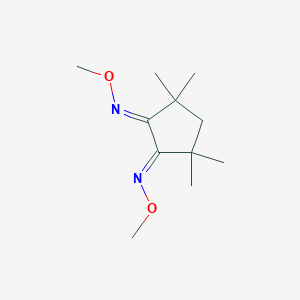
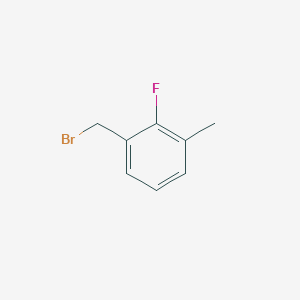
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
